molecular formula C15H22N2O2 B7473071 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide

4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide

Cat. No. B7473071
M. Wt: 262.35 g/mol
InChI Key: KTILNKBWSGZNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has been widely used in scientific research. This compound was first synthesized in 1995 by John W. Huffman and his colleagues at Clemson University. Since then, JWH-018 has been extensively studied for its potential therapeutic uses and its effects on the human body.

Mechanism of Action

4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide acts as a cannabinoid receptor agonist, specifically targeting the CB1 receptor. This receptor is found in the central nervous system and is involved in the regulation of pain, appetite, and mood. When 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide can reduce pain and anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide in lab experiments is that it is a highly potent and selective CB1 receptor agonist. This makes it a useful tool for investigating the role of the CB1 receptor in various physiological processes. However, one limitation of using 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide is that it has been shown to have some toxicity in animal models, particularly at high doses. This means that caution must be taken when using 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide in lab experiments.

Future Directions

There are many potential future directions for research on 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide. Some possible areas of study include:
1. Investigating the potential therapeutic uses of 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide in humans, particularly in the treatment of chronic pain and anxiety disorders.
2. Studying the mechanisms by which 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide exerts its biochemical and physiological effects, with the goal of identifying new drug targets.
3. Developing new synthetic cannabinoids that have improved therapeutic potential and reduced toxicity compared to 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide.
4. Investigating the potential interactions between 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide and other drugs, particularly those that are commonly used in combination with cannabinoids.
Conclusion:
In conclusion, 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic uses and its effects on the human body. While there are some limitations to its use in lab experiments, 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide remains a valuable tool for investigating the role of the CB1 receptor in various physiological processes. There are many potential future directions for research on 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide, and continued study of this compound may lead to new insights into the treatment of a variety of medical conditions.

Synthesis Methods

4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide is synthesized by reacting 1-pentylindole with naphthalene-1-yl(1-pentyl-1H-indol-3-yl)methanone in the presence of a Lewis acid catalyst. This method yields 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide as a white crystalline powder, which can be purified by recrystallization or chromatography.

Scientific Research Applications

4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide has been used in numerous scientific studies to investigate its potential therapeutic uses. Some of the areas of research include pain management, anxiety disorders, and cancer treatment. 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide has been shown to have analgesic and anti-inflammatory properties, which may make it useful in treating chronic pain. Additionally, 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide has been found to have anxiolytic effects, which could be beneficial in treating anxiety disorders.

properties

IUPAC Name

4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-4-6-13(7-5-10)16-15(19)14-8-12(11(2)18)9-17(14)3/h8-10,13H,4-7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTILNKBWSGZNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC(=CN2C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide

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